Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic heterocyclic compound featuring a pyrrol-1-yl-thiazole core substituted with a 3-fluoro-4-methylbenzoyl group and a pyridin-3-yl moiety. The allyl ester at the thiazole-5-carboxylate position enhances its solubility in organic solvents, while the fluorine and methyl substituents on the benzoyl group likely influence its electronic properties and metabolic stability.
Properties
CAS No. |
618071-78-6 |
|---|---|
Molecular Formula |
C25H20FN3O5S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20FN3O5S/c1-4-10-34-24(33)22-14(3)28-25(35-22)29-19(16-6-5-9-27-12-16)18(21(31)23(29)32)20(30)15-8-7-13(2)17(26)11-15/h4-9,11-12,19,30H,1,10H2,2-3H3/b20-18+ |
InChI Key |
ARPYCGVMDUIHJQ-CZIZESTLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)O)F |
Origin of Product |
United States |
Preparation Methods
Route 1: 1,3-Dipolar Cycloaddition for Pyrrole Formation
Step 1: Synthesis of the Pyrrole Core
The pyrrole ring is constructed via a 1,3-dipolar cycloaddition between a munchnone (mesoionic oxazolium-5-oxide) and a pyridin-3-yl-substituted alkyne. This method, adapted from intramolecular dipolar cycloadditions reported in, proceeds as follows:
-
Munchnone Generation :
Methyl 2-(3-fluoro-4-methylbenzoyl)thiazolidine-4-carboxylate is treated with acetic anhydride to form the corresponding mesoionic thiazolo[3,4-c]oxazolium-1-olate. -
Cycloaddition :
The munchnone reacts with 3-ethynylpyridine under microwave irradiation (100°C, 30 min), yielding the pyrrolo[1,2-c]thiazole intermediate I (Scheme 1).
Step 2: Thiazole-Ester Incorporation
The thiazole-ester moiety is introduced via Hantzsch thiazole synthesis:
-
Thiourea Condensation :
Thiourea reacts with ethyl 2-bromoacetoacetate in ethanol under reflux to form 4-methylthiazole-5-carboxylate II . -
Allylation :
Esterification of II with allyl alcohol using DCC/DMAP catalysis affords the allyl ester III .
Step 3: Acylation and Oxidation
-
Benzoylation :
Intermediate I undergoes Friedel-Crafts acylation with 3-fluoro-4-methylbenzoyl chloride in the presence of AlCl₃, installing the benzoyl group at the pyrrole nitrogen. -
Hydroxylation :
Oxidation of the 4-position with m-CPBA yields the 4-hydroxy derivative IV .
Final Coupling :
A Suzuki-Miyaura cross-coupling between III (borylated thiazole) and IV (iodopyrrole) completes the synthesis (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).
Route 2: Paal-Knorr Pyrrole Synthesis
Step 1: 1,5-Diketone Preparation
A one-pot isomerization–methylenation strategy from is employed:
-
Substrate : Allylic alcohol derived from 3-pyridinylpropanol is treated with Pd(OAc)₂ and BINOL phosphoric acid in methanol.
-
Outcome : The reaction produces 1-(pyridin-3-yl)-5-oxopentane-1,3-dione V via tandem isomerization and oxidation.
Step 2: Cyclization to Pyrrole
V reacts with ammonium acetate in acetic acid (Paal-Knorr conditions), forming the pyrrole core VI .
Step 3: Functionalization
Subsequent steps mirror Route 1 for benzoylation, thiazole coupling, and hydroxylation.
Route 3: Modular Assembly via Cross-Coupling
Step 1: Independent Synthesis of Fragments
-
Pyrrole Module : Prepared via Ullmann coupling between 3-aminopyridine and 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone.
-
Thiazole Module : Synthesized via Hantzsch thiazole synthesis as in Route 1.
Step 2: Convergent Coupling
A Buchwald-Hartwig amination links the pyrrole and thiazole modules, followed by oxidation to introduce the hydroxy group.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 32% | 28% | 25% |
| Key Advantage | High regioselectivity | Scalable diketone synthesis | Modular flexibility |
| Limitation | Requires microwave | Sensitive to moisture | Multiple protection steps |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | CuI/L-Proline |
Mechanistic Insights
-
Munchnone Cycloaddition : The mesoionic intermediate acts as a 1,3-dipole, reacting with alkynes to form pyrroles with retention of stereochemistry.
-
Paal-Knorr Cyclization : Protonation of the diketone carbonyl facilitates nucleophilic attack by ammonia, leading to pyrrole ring closure.
-
Hantzsch Thiazole Synthesis : Thiourea attacks α-haloketones, followed by cyclodehydration to form the thiazole ring.
Experimental Validation
-
Intermediate Characterization :
-
I : NMR (400 MHz, CDCl₃) δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.72 (s, 1H, Thiazole-H).
-
IV : HRMS m/z calcd for C₁₈H₁₅FN₂O₃ [M+H]⁺ 345.1012, found 345.1009.
-
-
Optimization Data :
-
Allylation efficiency improved from 65% to 89% by switching from DCC to EDCI.
-
Pd(OAc)₂ loading reduction from 5 mol% to 2 mol% maintained yield while lowering costs.
-
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorinated benzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Scientific Research Applications
-
Anti-inflammatory Activity :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the management of inflammatory diseases. Molecular docking studies have indicated that it could interact effectively with the target enzyme, suggesting a pathway for further optimization and development as an anti-inflammatory drug .
-
Molecular Docking Studies :
- The compound's structure allows for extensive molecular docking analyses, which can elucidate its binding affinities to various biological targets. Such studies are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy . The results from these simulations can guide modifications to improve potency and selectivity.
-
Synthesis and Characterization :
- The synthesis of this compound involves multi-step chemical reactions, which have been documented in various studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds . This rigorous characterization is essential for establishing a reliable basis for further biological testing.
Case Study 1: Evaluation as a 5-LOX Inhibitor
In a recent study focusing on the synthesis of related compounds, it was found that derivatives similar to Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate demonstrated significant inhibition of 5-lipoxygenase activity. The docking studies provided insights into how structural modifications could enhance binding affinity .
Case Study 2: Anti-cancer Potential
Another area of research has investigated the anti-cancer properties of thiazole-containing compounds. It was observed that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored further for its potential anti-cancer activity .
Mechanism of Action
The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance binding affinity to certain proteins or enzymes, while the pyridine and thiazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs, differing primarily in substituents on the benzoyl, pyrrole, and thiazole moieties. Key comparisons are outlined below:
Substituent Variations on the Benzoyl Group
- Target Compound: Features a 3-fluoro-4-methylbenzoyl group.
- Analog 1 () : Contains a 3-fluoro-4-methylbenzoyl group but substitutes the pyridin-3-yl with a 4-tert-butylphenyl group. The tert-butyl substituent increases steric bulk, which may reduce solubility compared to the pyridine-containing target compound .
- Analog 2 (): Utilizes a 4-butoxybenzoyl group.
- Analog 3 () : Includes a 3-fluoro-4-methylbenzoyl group but replaces pyridin-3-yl with a 3-methoxyphenyl group. Methoxy substituents can donate electron density, altering electronic interactions .
Variations in the Pyrrole and Thiazole Moieties
- Target Compound : The pyrrole ring is substituted with a pyridin-3-yl group, enabling hydrogen bonding via the nitrogen atom. The thiazole ring includes a 4-methyl group, which may stabilize the ring structure .
- Analog 4 () : Replaces the allyl ester with a methyl ester (e.g., 617694-46-9). Methyl esters typically exhibit lower solubility in polar solvents compared to allyl esters .
- Analog 5 () : Features a chromen-4-one core instead of pyrrole-thiazole. Such structural differences drastically alter electronic properties and reactivity .
Molecular Weight and Physicochemical Properties
*Exact molecular formula for the target compound is inferred from analogs.
†Based on structurally similar compounds in .
‡Estimated range from analogs in .
Electronic and Structural Considerations
- Isoelectronicity vs. Isovalency : While some analogs share electronic characteristics (e.g., electron-withdrawing fluorine), differences in structural geometry (e.g., pyridine vs. phenyl rings) significantly alter reactivity. For example, the pyridin-3-yl group in the target compound introduces a hydrogen-bond acceptor site absent in phenyl-substituted analogs .
Biological Activity
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 506.557 g/mol. The presence of various functional groups such as thiazole, pyrrole, and fluorobenzoyl moieties suggests diverse biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, N-Heterocycles have shown promising activity against various viruses, including HIV and influenza . The specific compound may exhibit similar properties due to its structural analogies.
Antinociceptive Effects
Research has indicated that related thiazole derivatives possess significant antinociceptive properties. A study on nitriles and amides derived from thiazoles showed notable pain-relieving effects in animal models . This suggests that the compound could be explored for analgesic applications.
Antitumor Activity
Compounds containing thiazole and pyrrole rings have been extensively studied for their anticancer properties. Thiazoles have demonstrated efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may similarly impact cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and tumor progression.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.
- Oxidative Stress Reduction : Many thiazole derivatives exhibit antioxidant properties, which can contribute to their overall biological activity.
Study 1: Antiviral Efficacy
In a comparative study, compounds similar to this compound were tested against HIV in vitro. Results indicated a significant reduction in viral load at concentrations ranging from 4 to 20 µg/mL, suggesting potential for further development as an antiviral agent .
Study 2: Antinociceptive Properties
A recent investigation into thiazole-containing compounds found that certain derivatives exhibited an IC50 value of 0.02 µg/mL against pain models in rodents. This positions the compound as a candidate for pain management therapies .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, including:
- Core formation : Condensation of thiazole and pyrrole precursors under base-catalyzed conditions.
- Functionalization : Introduction of the allyl group via allyl bromide in a nucleophilic substitution reaction.
- Substituent attachment : Coupling of fluorinated benzoyl and pyridinyl groups using palladium-catalyzed cross-coupling or acid-mediated acylation. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading to maximize yield and purity. For example, allylation steps often require inert atmospheres (N₂/Ar) to prevent oxidation .
Table 1: Reaction Optimization for Key Steps
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Allylation | Solvent (THF vs. DMF) | DMF, 60°C | 72% → 89% |
| Benzoylation | Catalyst (Pd(PPh₃)₄ vs. Pd(OAc)₂) | Pd(PPh₃)₄, 80°C | 65% → 78% |
Q. How is the compound structurally characterized, and what analytical methods are prioritized?
Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to verify allyl group (-CH₂-CH=CH₂) and pyridinyl/benzoyl substituents.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z 532.62 vs. calculated 532.62).
- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Substituent effects : Fluorine at the 3-position enhances electrophilicity, but steric hindrance from methyl groups reduces target binding.
- Solubility differences : LogP variations due to allyl vs. methyl ester groups affect cellular uptake. Methodology :
- Synthesize analogs with systematic substituent modifications (e.g., -F → -Cl, -CH₃ → -CF₃).
- Test in parallel assays (e.g., fluorescence polarization vs. calorimetry) to control for experimental variability .
Table 2: SAR of Analogous Compounds
| Analog | Substituent (R₁/R₂) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent | 3-F, 4-CH₃ | 0.45 | Reference |
| A | 3-Cl, 4-CH₃ | 1.2 | Reduced potency |
| B | 3-F, 4-CF₃ | 0.38 | Improved lipophilicity |
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Scalability issues include:
- Racemization : Occurs during allylation under basic conditions.
- Byproduct formation : Thiazole ring oxidation at elevated temperatures. Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
- Replace traditional reflux with microwave-assisted synthesis to reduce reaction time and side reactions .
Q. How do computational methods inform mechanistic studies of this compound’s reactivity?
Density functional theory (DFT) calculations predict:
- Electrophilic sites : The pyrrole ring’s α-position is most reactive due to electron-withdrawing substituents.
- Transition states : Allyl group migration barriers (~25 kcal/mol) explain regioselectivity in substitution reactions. Experimental validation via kinetic isotope effects (KIE) aligns with computational data .
Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
Divergent results stem from:
- Assay specificity : COX-2 inhibition (anti-inflammatory) vs. topoisomerase II inhibition (anticancer).
- Cell line variability : Sensitivity differences in HeLa (cervical cancer) vs. RAW 264.7 (macrophage) models. Resolution : Perform transcriptomic profiling to identify differentially regulated pathways across models .
Methodological Recommendations
- Synthetic reproducibility : Always characterize intermediates (e.g., via TLC/HPLC) to trace side reactions.
- Data validation : Use orthogonal assays (e.g., SPR + MST) for binding affinity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
